Cas no 2091521-69-4 (2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-)

2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-, is a specialized heterocyclic compound featuring a thiophene backbone substituted with a nitrile group and a cyclopropylaminomethyl moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The nitrile group offers versatile functionalization potential, while the cyclopropylamine substitution enhances steric and electronic properties, influencing binding interactions in bioactive molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions and intermediate applications. The compound’s stability under standard handling conditions and compatibility with common organic solvents further support its utility in research and industrial processes. Suitable for controlled functional group transformations, it serves as a key building block in advanced synthetic pathways.
2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- structure
2091521-69-4 structure
Product name:2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-
CAS No:2091521-69-4
MF:C9H10N2S
MW:178.254100322723
CID:5276440

2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-
    • Inchi: 1S/C9H10N2S/c10-4-9-3-7(6-12-9)5-11-8-1-2-8/h3,6,8,11H,1-2,5H2
    • InChI Key: MXCHSNGONXCNJL-UHFFFAOYSA-N
    • SMILES: C1(C#N)SC=C(CNC2CC2)C=1

2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-696253-0.05g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
0.05g
$1381.0 2023-03-10
Enamine
EN300-696253-5.0g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
5.0g
$4764.0 2023-03-10
Enamine
EN300-696253-0.5g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
0.5g
$1577.0 2023-03-10
Enamine
EN300-696253-1.0g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
1g
$0.0 2023-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01097112-1g
4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4 95%
1g
¥8127.0 2023-03-19
Enamine
EN300-696253-0.25g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
0.25g
$1513.0 2023-03-10
Enamine
EN300-696253-2.5g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
2.5g
$3220.0 2023-03-10
Enamine
EN300-696253-10.0g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
10.0g
$7065.0 2023-03-10
Enamine
EN300-696253-0.1g
4-[(cyclopropylamino)methyl]thiophene-2-carbonitrile
2091521-69-4
0.1g
$1447.0 2023-03-10

Additional information on 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-

Introduction to 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- (CAS No. 2091521-69-4)

2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]-, identified by its Chemical Abstracts Service (CAS) number 2091521-69-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a thiophene core substituted with a nitrile group at the 2-position and a (cyclopropylamino)methyl side chain at the 4-position. Its unique structural attributes make it a valuable intermediate in the development of novel bioactive molecules, particularly in the pharmaceutical and agrochemical industries.

The structural motif of 2-thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- combines the electron-deficient nature of the nitrile group with the electron-rich thiophene ring, creating a platform that is highly versatile for further functionalization. The presence of the (cyclopropylamino)methyl group introduces steric and electronic effects that can modulate the reactivity and binding properties of the compound, making it an attractive scaffold for medicinal chemists.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes are known for their role in antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The nitrile group further enhances the pharmacological potential by serving as a site for hydrogen bonding interactions with biological targets. The (cyclopropylamino)methyl moiety adds an additional layer of complexity, potentially influencing both the solubility and metabolic stability of derivatives.

One of the most compelling aspects of 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- is its utility as a building block for more complex molecules. Researchers have leveraged this compound to synthesize novel inhibitors targeting various enzymes and receptors implicated in human diseases. For instance, derivatives of this scaffold have been explored as potential kinase inhibitors, where the nitrile group can engage in coordination with metal ions or form hydrogen bonds with key residues in the active site.

The cyclopropyl group in the (cyclopropylamino)methyl side chain is particularly noteworthy, as it introduces steric hindrance that can fine-tune binding affinities and selectivity. This feature is especially valuable in drug design, where minimizing off-target interactions is crucial for improving therapeutic efficacy and reducing side effects. Recent studies have demonstrated that cyclopropyl-containing compounds often exhibit enhanced binding to protein targets due to their rigid structure and ability to occupy narrow binding pockets.

Moreover, the synthesis of 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- exemplifies modern synthetic strategies that combine traditional organic transformations with advanced catalytic methods. The introduction of the nitrile group can be achieved through cyanation reactions, while the attachment of the (cyclopropylamino)methyl moiety typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic approaches highlight the compound's role as a node in multi-step synthetic pathways toward complex drug candidates.

In academic research, this compound has been employed to develop novel ligands for metal-organic frameworks (MOFs) and coordination polymers. The combination of a thiophene ring and a nitrile group provides multiple coordination sites for metal ions, enabling the construction of structurally diverse materials with potential applications in catalysis, sensing, and gas storage. The (cyclopropylamino)methyl group further contributes to tunability by influencing pore size and surface properties.

The pharmaceutical industry has also shown interest in thiophene-based compounds due to their reported bioavailability and metabolic stability. The nitrile group can enhance permeability through cell membranes while minimizing degradation by metabolic enzymes. Additionally, the cyclopropyl moiety has been associated with improved pharmacokinetic profiles in certain drug candidates. These attributes make 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- an attractive candidate for further exploration in drug discovery programs.

Recent advances in computational chemistry have further accelerated the development of derivatives based on this scaffold. Molecular modeling studies have identified key interactions between thiophene derivatives and biological targets, providing insights into structure-activity relationships (SAR). These computational approaches complement experimental efforts by predicting optimal modifications to enhance potency and selectivity.

The agrochemical sector has also benefited from research involving thiophene-based compounds. Derivatives of 2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- have shown promise as lead compounds for developing new pesticides with improved efficacy against resistant strains of pests. The structural versatility of this compound allows chemists to explore diverse chemical space rapidly through combinatorial synthesis and high-throughput screening techniques.

In conclusion,2-Thiophenecarbonitrile, 4-[(cyclopropylamino)methyl]- (CAS No. 2091521-69-4) represents a fascinating compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new synthetic methodologies and biological activities associated with thiophene derivatives, this compound will undoubtedly remain at the forefront of chemical innovation.

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